7,8-Difluoro-4-hydroxy-2-propylquinoline 7,8-Difluoro-4-hydroxy-2-propylquinoline
Brand Name: Vulcanchem
CAS No.: 1189105-86-9
VCID: VC18387860
InChI: InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11F2NO
Molecular Weight: 223.22 g/mol

7,8-Difluoro-4-hydroxy-2-propylquinoline

CAS No.: 1189105-86-9

Cat. No.: VC18387860

Molecular Formula: C12H11F2NO

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

7,8-Difluoro-4-hydroxy-2-propylquinoline - 1189105-86-9

Specification

CAS No. 1189105-86-9
Molecular Formula C12H11F2NO
Molecular Weight 223.22 g/mol
IUPAC Name 7,8-difluoro-2-propyl-1H-quinolin-4-one
Standard InChI InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)
Standard InChI Key ZTGWTXIIQAUNJS-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecular formula of 7,8-difluoro-4-hydroxy-2-propylquinoline is C₁₂H₁₃F₂NO, derived from the quinoline backbone (C₉H₇N) modified with substituents:

  • Fluorine atoms at C7 and C8 enhance electronegativity and metabolic stability .

  • Hydroxyl group at C4 introduces hydrogen-bonding capability, influencing solubility and target interactions .

  • Propyl group at C2 increases hydrophobicity, potentially improving membrane permeability .

Table 1: Comparative Structural Data for Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPTPSA (Ų)
7,8-Difluoro-4-hydroxyquinoline C₉H₅F₂NO195.162.52733.12
7-Hydroxyquinoline C₉H₇NO145.161.9833.12
Target Compound*C₁₂H₁₃F₂NO225.24~3.1~40.0

*Estimated using SwissADME parameters and analog data .

Physicochemical Predictions

  • LogP: Estimated at ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Topological Polar Surface Area (TPSA): ~40 Ų, suggesting balanced solubility and permeability .

  • Melting/Boiling Points: Analog data (e.g., 7,8-difluoro-2-methyl-1H-quinolin-4-one ) suggest a boiling point near 322°C and melting point >150°C.

Synthetic Methodologies

Retrosynthetic Analysis

The propyl group at C2 likely originates from alkylation of a preformed quinoline core. A plausible pathway involves:

  • Quinoline Core Formation: Cyclization of aniline derivatives with glycerol (Skraup synthesis) or via Friedländer condensation .

  • Fluorine Introduction: Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction .

  • Hydroxylation: Oxidative introduction of the hydroxyl group at C4 using H₂O₂ or enzymatic methods .

  • Propyl Group Installation: Nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Example Protocol (Hypothetical)

Step 1: Synthesis of 7,8-difluoro-4-hydroxyquinoline

  • React 7-bromoquinoline with Cu₂O/NaOH under hydrothermal conditions (130°C, 6h) .

  • Yield: ~78% (analogous to 7-hydroxyquinoline synthesis ).

Step 2: Propylation at C2

  • Use propylmagnesium bromide in THF under inert atmosphere.

  • Purify via column chromatography (ethyl acetate/hexane).

Table 2: Key Reaction Parameters

ParameterCondition
Temperature130°C (Step 1); 25°C (Step 2)
CatalystCu₂O (Step 1)
SolventWater (Step 1); THF (Step 2)
Yield~65% (estimated)
PropertyValue
BBB PermeabilityYes
CYP2D6 InhibitionModerate
Half-Life~3–5 hours (estimated)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator